molecular formula C10H7ClN2O3 B13886488 Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate

Cat. No.: B13886488
M. Wt: 238.63 g/mol
InChI Key: GOPCCCKRYAPQIG-UHFFFAOYSA-N
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Description

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of palladium catalysts and base in an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted naphthyridines .

Scientific Research Applications

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is a synthetic organic compound belonging to the class of naphthyridine derivatives. Its unique structural features and biological properties have garnered attention in medicinal chemistry, particularly for its potential applications in antiviral and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C10H7ClN2O3
  • Molecular Weight : Approximately 232.63 g/mol
  • Structural Features : The compound features a chloro group at the 5-position, a hydroxy group at the 8-position, and a carboxylate ester at the 7-position of the naphthyridine ring system.

This compound exhibits significant biological activities primarily through its role as an HIV integrase inhibitor . The mechanism involves:

  • Inhibition of HIV Integrase : The compound prevents the strand transfer reaction catalyzed by integrase, thereby inhibiting viral replication.
  • Anticancer Activity : It has demonstrated potential in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Antiviral Activity

Research indicates that this compound effectively inhibits HIV replication in vitro. A study reported that it significantly reduced viral load in treated cells compared to controls, showcasing its potential as an antiviral agent.

Anticancer Activity

The compound has shown promise in cancer research, particularly against:

  • Breast Cancer : In vitro studies indicated that it induced apoptosis in breast cancer cell lines.
  • Lung Cancer : Similar effects were observed in lung cancer models, where the compound inhibited cell growth.

Comparison of Biological Activities with Related Compounds

Compound NameAntiviral ActivityAnticancer ActivityUnique Properties
This compoundYesYesStrong inhibitor of HIV integrase
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylateModerateModerateLacks chlorine at position 5
5-Bromo-8-hydroxy-1,6-naphthyridineLimitedLimitedExhibits different interaction with targets

Case Studies

  • HIV Replication Study : In a controlled laboratory setting, this compound was administered to HIV-infected cell cultures. Results showed a significant reduction in viral replication rates compared to untreated controls.
  • Cancer Cell Line Study : The compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that treatment led to increased apoptosis markers and decreased proliferation rates.

Pharmacokinetics and Toxicity

Preliminary studies suggest that this compound has favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed when administered orally.
  • Metabolism : Metabolized primarily by liver enzymes.
  • Toxicity Profile : Initial toxicity assessments indicate low toxicity at therapeutic doses; however, further studies are required for comprehensive safety evaluations.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate

InChI

InChI=1S/C10H7ClN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3

InChI Key

GOPCCCKRYAPQIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Cl)O

Origin of Product

United States

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